SB366791 is a synthetic compound primarily used as a research tool in preclinical studies. It acts as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor [, , , , ]. The TRPV1 receptor, a non-selective cation channel, plays a critical role in detecting and transmitting various noxious stimuli, including heat, protons, and certain lipids []. Due to its selectivity for TRPV1, SB366791 has been instrumental in elucidating the role of this receptor in various physiological and pathological processes, notably pain and inflammation [, ].
SB-366791 was developed by GlaxoSmithKline and is primarily used in research settings to study pain pathways and TRPV1-related mechanisms. It is categorized as a vanilloid receptor antagonist, specifically targeting the human variant of TRPV1 (hTRPV1) with a reported pA2 value of 7.71, indicating its high potency against this receptor .
The synthesis of SB-366791 involves several key steps, utilizing specific reagents and conditions to achieve the final product. The process begins with the reaction of 3-acetamidophenol with 3,4-dihydro-2H-pyran to form an intermediate compound. This intermediate is then reacted with 4-chlorocinnamide under controlled conditions to yield SB-366791.
The molecular formula of SB-366791 is , with a molecular weight of approximately 287.75 g/mol. Its structure features a chlorinated aromatic ring and a cinnamide moiety, which are critical for its interaction with the TRPV1 receptor.
The structural integrity can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the expected molecular weight and functional groups present .
SB-366791 primarily acts as an antagonist in various chemical reactions involving TRPV1 activation. It competes with natural ligands (like capsaicin) for binding sites on the receptor, effectively inhibiting downstream signaling pathways associated with pain perception.
The mechanism of action of SB-366791 involves its competitive binding to the TRPV1 receptor. Upon binding, it prevents the conformational changes necessary for receptor activation by agonists.
SB-366791 exhibits several notable physical and chemical properties:
These properties make SB-366791 suitable for various laboratory applications, particularly in pharmacological studies.
SB-366791 has several scientific applications primarily focused on pain research:
SB-366791 (N-(3-methoxyphenyl)-4-chlorocinnamide) is a potent and selective cinnamide antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. Its mechanism of action involves high-affinity binding (nanomolar range) to the vanilloid pocket within the TRPV1 channel, as revealed by cryo-electron microscopy (cryo-EM) studies of human TRPV1 (hTRPV1). The vanilloid binding site is situated at the interface between the channel’s transmembrane domains, specifically involving residues in the S2-S3 linker, S3, S4, and the TRP helix. SB-366791 occupies this site competitively against agonists like capsaicin and resiniferatoxin, thereby preventing channel gating [1] [5].
Mutagenesis studies support this binding model: Key residues (e.g., Tyr511, Thr550) critical for capsaicin activation also mediate SB-366791 binding. Substitution of these residues reduces antagonist efficacy, confirming shared molecular determinants for agonist and antagonist interaction. SB-366791 stabilizes the channel in a closed conformation through allosteric modulation, disrupting conformational changes required for pore opening and cation influx (Ca²⁺, Na⁺). This allostery is evidenced by reduced heat-evoked currents even when SB-366791 binds outside the central pore region [1] [5] [6].
Table 1: Structural Basis of SB-366791-TRPV1 Interaction
Binding Site Region | Key Residues | Functional Role | Experimental Validation |
---|---|---|---|
S2-S3 linker | His411 | Hydrogen bonding | Cryo-EM density maps [1] |
S3 helix | Tyr511 | Hydrophobic interaction | Mutagenesis (↓ affinity in Y511A mutant) [5] |
S4 helix | Thr550 | Vanilloid pocket stabilization | Electrophysiology [1] |
TRP helix | Met681 | Allosteric coupling | Cryo-EM and molecular dynamics [1] |
SB-366791 exhibits differential efficacy against TRPV1 activation modes, as quantified by half-maximal inhibitory concentrations (IC₅₀):
Electrophysiological analyses reveal that SB-366791 fully inhibits capsaicin (1 µM) and heat (50°C) responses in dorsal root ganglion neurons but only partially suppresses proton-evoked currents. This modality-specificity contrasts with non-selective antagonists like capsazepine, which exhibit off-target effects at voltage-gated calcium channels or hyperpolarization-activated currents (Iₕ) [2] [6].
Table 2: Modality-Specific Inhibition of TRPV1 by SB-366791
Activation Mode | IC₅₀ (hTRPV1) | Maximal Inhibition | Key Observations |
---|---|---|---|
Capsaicin (1 µM) | 3 nM | >95% | Competitive, reversible [4] [6] |
Heat (50°C) | 6 nM | >90% | Increased thermal threshold [4] [6] |
Protons (pH 5.5) | 50–100 nM | 60–80% | pH-dependent efficacy [3] |
Protons (pH 4.0) | >500 nM | <40% | Reduced maximal effect [3] |
SB-366791’s antagonism modality varies with activation stimulus:
Electrophysiological studies on rat TRPV1-expressing CHO cells demonstrate that acidification reduces SB-366791’s inhibitory potency without altering IC₅₀ values. This implies protonation of critical residues (e.g., extracellular Glu600) disrupts antagonist binding, highlighting a negative allosteric interplay between proton-binding sites and the vanilloid pocket. Such pH dependence distinguishes SB-366791 from non-competitive pore blockers (e.g., H-Arg-15-15C), which occlude ion flux independently of gating stimuli [3] [7].
Table 3: pH-Dependent Antagonism of Proton-Induced TRPV1 Activation
pH Value | SB-366791 Efficacy | Mechanistic Interpretation |
---|---|---|
pH 6.0 | IC₅₀ = 50 nM; >80% inhibition | Moderate proton competition |
pH 5.5 | IC₅₀ = 100 nM; 60–80% inhibition | Allosteric site disruption |
pH 4.5 | IC₅₀ unchanged; maximal inhibition ~40% | Conformational shielding of vanilloid site |
Implications for Therapeutic Targeting
The precision of SB-366791 in blocking capsaicin and heat activation—while exhibiting context-dependent effects on proton gating—positions it as a versatile pharmacological probe for TRPV1-linked pathologies. Its nanomolar affinity enables studies of chronic pain pathways involving neuropeptide release (e.g., substance P) and neuronal sensitization [5] [10]. In non-neuronal contexts, SB-366791’s efficacy against heat/capsaicin supports exploration in inflammatory conditions (e.g., cystitis, asthma) where TRPV1 mediates cytokine release and tissue hyperreactivity [10]. However, its variable proton inhibition may limit utility in highly acidic microenvironments (e.g., tumors, ischemic zones).
Table 4: Research Applications of SB-366791 in TRPV1-Associated Pathologies
Disease Context | TRPV1 Activation Mode | SB-366791 Utility |
---|---|---|
Neuropathic pain | Capsaicin/heat sensitization | High (nanomolar IC₅₀) [5] |
Migraine | CGRP release via proton/heat | Moderate (pH-dependent) [10] |
Inflammatory bowel disease | Acid/protease signaling | Moderate (limited at pH <5) [10] |
Orofacial pain | Thermal/capsaicin hypersensitivity | High [8] |
Structural insights from SB-366791-bound TRPV1 structures provide a blueprint for designing next-generation antagonists with improved pH stability or allosteric modulators targeting discrete gating mechanisms [1] [5].
Chemical Compounds Mentioned
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7